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molecular formula C7H10O3 B8729034 Butanal, 4-(acetyloxy)-2-methylene- CAS No. 29773-17-9

Butanal, 4-(acetyloxy)-2-methylene-

Cat. No. B8729034
M. Wt: 142.15 g/mol
InChI Key: FFMRZGOBLFVKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07288672B2

Procedure details

A solution of 1,4-diacetoxy-2-butene (0.5 g) and HRh(CO)(PPh3)3-anchored in MCM-48 (0.05 g) in toluene (25 ml) was heated in an autoclave at 75° C., under 800 psig of synthesis gas (50% by volume H2 and 50% by volume CO gas). The reaction was monitored for gas absorption. After the theoretical amount of gas absorption (44 psig) took place and consequently there was no further gas uptake, the reaction was stopped and then the autoclave was cooled to room temperature. The solid catalyst was recovered by decantation of the reaction mixture. The reaction mixture was analyzed by HP 6890 gas chromatograph to give pure 2-Formyl-4-acetoxybutene (99.9% yield and 100% selectivity to 2-Formyl-4-acetoxybutene). Later toluene was removed from the reaction mixture by distillation to get the pure fraction of 2-Formyl-4-acetoxybutene (b.p. 78-79° C./5 mm Hg). The recovered catalyst was recycled five times. It was found that there was no loss in activity upon each recycle. ICP analysis also showed no leaching of the rhodium catalyst.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
HRh(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
MCM-48
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]=[CH:7][CH2:8][O:9][C:10](=[O:12])[CH3:11])(=O)C.[C:13]1(C)C=CC=CC=1>>[CH:5]([C:6]([CH2:7][CH2:8][O:9][C:10](=[O:12])[CH3:11])=[CH2:13])=[O:4]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)OCC=CCOC(C)=O
Step Two
Name
HRh(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
MCM-48
Quantity
0.05 g
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was monitored for gas absorption
CUSTOM
Type
CUSTOM
Details
After the theoretical amount of gas absorption (44 psig)
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solid catalyst was recovered by decantation of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(=O)C(=C)CCOC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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